molecular formula C21H22ClN3OS B2773136 1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 439097-09-3

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine

Cat. No.: B2773136
CAS No.: 439097-09-3
M. Wt: 399.94
InChI Key: ODFJINYBXLOKBD-UHFFFAOYSA-N
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Description

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a phenylpiperazine moiety, and a chlorinated methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorinated Methylphenoxy Group: The chlorinated methylphenoxy group can be introduced via a nucleophilic substitution reaction, where 4-chloro-2-methylphenol reacts with an appropriate alkylating agent.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting phenylhydrazine with ethylene glycol under acidic conditions to form phenylpiperazine.

    Coupling Reactions: The final step involves coupling the synthesized thiazole ring with the chlorinated methylphenoxy group and the phenylpiperazine moiety using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated methylphenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biology: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid: Similar in structure but lacks the thiazole and piperazine moieties.

    4-Chloro-2-methylphenol: Shares the chlorinated methylphenoxy group but lacks the thiazole and piperazine moieties.

    Phenylpiperazine: Contains the piperazine moiety but lacks the thiazole and chlorinated methylphenoxy groups.

Uniqueness

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is unique due to its combination of a thiazole ring, a phenylpiperazine moiety, and a chlorinated methylphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-16-13-17(22)7-8-20(16)26-21-23-14-19(27-21)15-24-9-11-25(12-10-24)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFJINYBXLOKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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